Prop-2-EN-1-YL N-(6-aminohexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

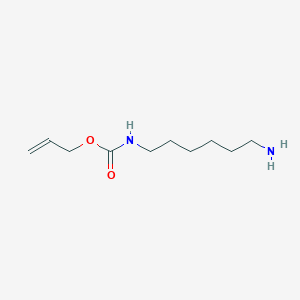

Prop-2-EN-1-YL N-(6-aminohexyl)carbamate, also known as allyl (6-aminohexyl)carbamate, is a chemical compound with the molecular formula C10H20N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to an allyl group and a hexylamine chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-EN-1-YL N-(6-aminohexyl)carbamate typically involves the reaction of allyl chloroformate with 6-aminohexanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then converted to the final product by nucleophilic substitution .

Reaction Scheme:

- Allyl chloroformate + 6-aminohexanol → Intermediate carbamate ester

- Intermediate carbamate ester + Base (e.g., triethylamine) → this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-EN-1-YL N-(6-aminohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The allyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Design and Development

Carbamates, including Prop-2-EN-1-YL N-(6-aminohexyl)carbamate, are extensively used as peptide bond surrogates in drug design due to their stability and ability to permeate biological membranes. This compound can serve as a scaffold for synthesizing biologically active molecules that target specific enzymes or receptors . Its utility in creating multifunctional compounds enhances its relevance in developing new therapeutic agents.

Neuroprotective Agents

Recent studies have highlighted the potential of carbamate derivatives as neuroprotective agents. For instance, compounds similar to this compound have been evaluated for their ability to inhibit enzymes involved in neurodegenerative diseases, such as fatty acid amide hydrolase (FAAH) and histone deacetylases (HDACs). These inhibitors can modulate the endocannabinoid system and epigenetic regulation, offering new avenues for treating central nervous system disorders .

Bioconjugation and Analytical Chemistry

Amino Acid Derivatization

The compound has been utilized for the derivatization of amino acids, enhancing their detectability in chromatographic analyses. The reaction with primary and secondary amines leads to the formation of stable fluorescent derivatives that can be analyzed via liquid chromatography. This application is particularly useful in food science and clinical diagnostics, where precise quantification of amino acids is essential .

Protein Labeling

this compound can also be employed in protein labeling techniques. By reacting with specific amino acid residues within proteins, it facilitates the study of protein interactions and dynamics through various biophysical methods. This application is crucial for understanding cellular processes and developing targeted therapeutics .

Material Science

Polymer Synthesis

In material science, this carbamate compound can act as a monomer or crosslinking agent in the synthesis of biodegradable polymers. Its incorporation into polymeric structures can enhance mechanical properties while maintaining biocompatibility, making it suitable for applications in drug delivery systems and tissue engineering .

Self-Assembled Monolayers

The compound has potential applications in creating self-assembled monolayers (SAMs) that resist protein adsorption. These SAMs are critical in biomedical devices where minimizing biofouling is essential for device longevity and functionality .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC4393377 | Demonstrated the effectiveness of carbamates as enzyme inhibitors for drug development. |

| Neuroprotection | Wiley Online Library | Identified neuroprotective properties of carbamate derivatives against oxidative stress. |

| Analytical Chemistry | PubMed | Established methods for amino acid analysis using fluorescent labeling techniques. |

| Material Science | Sigma-Aldrich | Showcased the use of carbamates in synthesizing biodegradable polymers with enhanced properties. |

Wirkmechanismus

The mechanism of action of Prop-2-EN-1-YL N-(6-aminohexyl)carbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, including those involved in neurotransmission and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Prop-2-yn-1-yl N-(6-aminohexyl)carbamate

- Prop-2-en-1-yl N-(6-aminohexyl)carbamate

- Prop-2-yn-1-yl N-(6-aminohexyl)carbamate

Uniqueness

This compound is unique due to its specific combination of an allyl group and a hexylamine chain linked through a carbamate group. This structure imparts distinct reactivity and stability compared to other similar compounds. For example, the presence of the allyl group allows for selective oxidation and substitution reactions that are not possible with other carbamate derivatives .

Biologische Aktivität

Prop-2-EN-1-YL N-(6-aminohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and applications in various fields, including drug development and enzyme studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which plays a crucial role in its biological activity. The structural formula can be represented as follows:

This compound features an allyl group (prop-2-enyl) attached to a hexylamine moiety through a carbamate linkage, which is essential for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with nucleophilic sites on proteins and enzymes. The carbamate group can form covalent bonds that lead to the inhibition or modification of enzymatic activity. This mechanism is particularly relevant in the context of neurotransmission and metabolic processes, where such interactions can significantly alter the function of target proteins .

Key Reactions

The compound undergoes several chemical reactions that enhance its biological utility:

- Oxidation : The allyl group can be oxidized to form epoxides or aldehydes.

- Reduction : The carbamate can be reduced to generate primary amines.

- Substitution : Nucleophilic substitution reactions can occur at the allyl position, leading to various derivatives.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. Its ability to modify enzyme activity through covalent bonding has implications for drug development, particularly in designing inhibitors for specific metabolic pathways.

Case Studies

- Neurotransmitter Modulation : Studies have shown that compounds similar to this compound can modulate neurotransmitter levels by inhibiting enzymes responsible for neurotransmitter degradation. This property suggests potential applications in treating neurological disorders .

- Cancer Research : In cancer biology, the compound's mechanism of action has been explored in the context of proteolysis targeting chimeras (PROTACs). These molecules leverage similar mechanisms to degrade target proteins involved in tumorigenesis, showcasing the versatility of carbamate-based compounds in therapeutic strategies .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1.

Eigenschaften

IUPAC Name |

prop-2-enyl N-(6-aminohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-9-14-10(13)12-8-6-4-3-5-7-11/h2H,1,3-9,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOYFVHMEXDMBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.